molecular formula C8H9NO3 B14209117 5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 763878-72-4

5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Katalognummer: B14209117
CAS-Nummer: 763878-72-4
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: GKCZMRVGWQKVGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is a bicyclic compound that features a unique structure with a seven-membered ring fused to a five-membered ring containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the reaction of penta-1,4-diene and cyclohexa-1,4-diene with chlorosulphonyl isocyanate. This reaction forms the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene ring system through an intramolecular Wittig reaction to establish the 2,3-double bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure the efficient formation of the desired bicyclic structure.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential as a precursor in the development of new antibiotics and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins, thereby preventing the cross-linkage of peptidoglycan chains . This mechanism is similar to that of other beta-lactam antibiotics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Meropenem: A beta-lactam antibiotic with a similar bicyclic structure.

    Doripenem: Another beta-lactam antibiotic with a comparable mechanism of action.

    Faropenem: A beta-lactam antibiotic that also inhibits bacterial cell wall synthesis.

Uniqueness

5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific structural features and the potential for diverse chemical modifications. Its bicyclic framework provides a versatile scaffold for the development of new bioactive molecules with improved efficacy and reduced resistance.

Eigenschaften

CAS-Nummer

763878-72-4

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-8-3-2-5(7(11)12)9(8)6(10)4-8/h2H,3-4H2,1H3,(H,11,12)

InChI-Schlüssel

GKCZMRVGWQKVGD-UHFFFAOYSA-N

Kanonische SMILES

CC12CC=C(N1C(=O)C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.